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2-Benzyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B11897754
M. Wt: 208.26 g/mol
InChI Key: NQPFFMSPSVAWBY-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[2,3-c]pyridine Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrrolo[2,3-c]pyridine scaffold, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. These scaffolds are integral to the structure of numerous compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov Their utility also extends to organic synthesis, where they serve as valuable intermediates in the construction of more complex molecular architectures. acs.org The inherent chemical properties of the fused ring system, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, contribute to its favorable interactions with biological macromolecules.

Rationale for Dedicated Research on 2-Benzyl-1H-pyrrolo[2,3-c]pyridine

The focus on the 2-benzyl substituted variant of the pyrrolo[2,3-c]pyridine core is driven by the principles of rational drug design and structure-activity relationship (SAR) studies. The introduction of a benzyl (B1604629) group at the 2-position of the pyrrolopyridine scaffold can significantly influence the compound's steric and electronic properties. This, in turn, can modulate its binding affinity and selectivity for specific biological targets. The benzyl moiety offers a site for further functionalization, allowing for the systematic exploration of how modifications to this part of the molecule impact its biological activity. Research into 2-benzyl derivatives aims to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Historical Overview of Relevant Heterocyclic Chemistry Developments

The study of pyrrolopyridines is part of the broader history of heterocyclic chemistry, which dates back to the 19th century with the isolation of pyridine from coal tar. nih.gov The synthesis of the parent pyrrole was first reported in 1834. wikipedia.org Over the decades, numerous synthetic methodologies have been developed to construct the pyrrolopyridine ring system. Early methods often involved multi-step sequences with harsh reaction conditions. However, the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination reactions, has revolutionized the synthesis of substituted pyrrolopyridines. nih.govnih.gov These advancements have made a wider range of derivatives, including this compound, more accessible for biological evaluation.

Research Scope and Objectives for this compound Investigations

The primary objectives for research on this compound and its derivatives are multifaceted. A key goal is the development of efficient and scalable synthetic routes to access these compounds. nih.gov This includes the optimization of reaction conditions and the exploration of novel synthetic strategies.

A significant portion of the research is dedicated to the biological evaluation of these compounds. This involves screening them against a variety of biological targets, such as protein kinases, which are often implicated in diseases like cancer. acs.orggoogle.com For instance, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of fibroblast growth factor receptors (FGFR) and cyclin-dependent kinase 8 (CDK8). acs.orgrsc.org

Furthermore, researchers aim to establish a clear understanding of the structure-activity relationships of this compound derivatives. This involves systematically modifying the benzyl group and other positions on the pyrrolopyridine core and assessing the impact on biological activity. The ultimate goal is to identify lead compounds with potent and selective therapeutic potential for further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11897754 2-Benzyl-1H-pyrrolo[2,3-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-benzyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C14H12N2/c1-2-4-11(5-3-1)8-13-9-12-6-7-15-10-14(12)16-13/h1-7,9-10,16H,8H2

InChI Key

NQPFFMSPSVAWBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(N2)C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 2 Benzyl 1h Pyrrolo 2,3 C Pyridine

Evolution of Synthetic Approaches to the Pyrrolo[2,3-c]pyridine Core System

The construction of the fused pyrrolo[2,3-c]pyridine ring system has been approached from various angles, primarily focusing on the sequential or concerted formation of the pyrrole (B145914) and pyridine (B92270) rings.

Condensation Reactions for Pyrrole Ring Formation

A common strategy for the synthesis of pyrrolopyridines involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. One of the classical methods adaptable for this purpose is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com In the context of pyrrolo[2,3-c]pyridines, this would necessitate a suitably functionalized aminopyridine as the starting material.

Another powerful method is the Fischer indole (B1671886) synthesis , which has been modified for the preparation of azaindoles. wikipedia.orgthermofisher.comrsc.org This reaction proceeds via the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of the pyrrolo[2,3-c]pyridine system, a pyridine-based hydrazine (B178648), specifically a 4-hydrazinopyridine (B1297392) derivative, would be reacted with an appropriate carbonyl compound. The reaction initially forms a hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

Cyclization Strategies for Pyridine Ring Construction

Conversely, the pyridine ring can be constructed onto a pre-formed pyrrole ring. Various methods for pyridine ring synthesis are known, such as the Hantzsch pyridine synthesis or modifications thereof. However, for the specific regiochemistry of the pyrrolo[2,3-c]pyridine system, a more targeted approach starting from a functionalized pyrrole would be required. For instance, the reaction of 3-amino-4-cyano-3-pyrrolines with reagents like formamide (B127407) can lead to the formation of a fused pyrimidine (B1678525) ring, and analogous strategies could be envisioned for pyridine ring formation. rsc.orgdocumentsdelivered.com

More contemporary methods often employ transition-metal-catalyzed cyclizations. For example, iron(II)-catalyzed [2+2+2] cycloadditions of diynes with nitriles have been reported for the construction of substituted pyridines, a strategy that could potentially be adapted to form the pyridine ring of a pyrrolopyridine system. rsc.org

Tandem Reactions and One-Pot Syntheses of the Fused Heterocycle

Modern synthetic chemistry increasingly favors tandem and one-pot reactions for efficiency and atom economy. The synthesis of azaindoles has benefited from such approaches. For instance, a one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization has been developed for N-alkylazaindoles. organic-chemistry.org Similarly, palladium-catalyzed tandem C-N coupling and cyclization reactions of appropriately substituted pyridines and amines can afford azaindoles in very good yields. organic-chemistry.org These methods often provide a rapid and convergent route to the desired heterocyclic core.

Targeted Synthesis of 2-Benzyl-1H-pyrrolo[2,3-c]pyridine

The specific synthesis of this compound requires careful consideration of precursor selection to ensure the correct regiochemistry and effective introduction of the benzyl (B1604629) moiety at the C-2 position.

Precursor Selection and Design for Regioselective Annulation

To achieve the desired pyrrolo[2,3-c]pyridine framework, the selection of the starting materials is critical. A logical precursor for a Fischer-type synthesis would be 4-hydrazinopyridine . Condensation of this hydrazine with phenylacetaldehyde (B1677652) or a derivative thereof would, after the characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization and aromatization, be expected to yield the target this compound.

Table 1: Potential Precursors for the Fischer Synthesis of this compound
Pyridine-based Precursor Carbonyl Precursor Expected Product
4-HydrazinopyridinePhenylacetaldehydeThis compound
Substituted 4-hydrazinopyridineSubstituted phenylacetaldehydeSubstituted this compound

Another viable strategy involves starting with a 3-amino-4-methylpyridine (B17607) . chemrxiv.org A [4+1] cyclization approach, where the methyl group and the amino group of the pyridine ring react with a C1-bielectrophile, can be employed to construct the pyrrole ring. chemrxiv.org To introduce the benzyl group at the C-2 position, a precursor such as 1-phenyl-2,2-dihaloethane could potentially serve as the one-carbon component, although this is a less conventional approach.

A more contemporary and likely more versatile method would involve the use of a pre-functionalized pyridine. For example, a 3-amino-4-alkynylpyridine can undergo acid-catalyzed cyclization to form a 2-substituted 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine). rsc.org A similar strategy could be envisioned for the pyrrolo[2,3-c]pyridine isomer, starting from a 4-amino-3-alkynylpyridine, where the alkyne substituent would ultimately become the C-2 substituent of the pyrrole ring.

Introduction of the Benzyl Moiety at the C-2 Position: Methodological Innovations

The introduction of the benzyl group at the C-2 position can be achieved either through the choice of precursors, as in the Fischer synthesis described above, or by functionalization of a pre-formed pyrrolo[2,3-c]pyridine core.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. If a 2-halo-1H-pyrrolo[2,3-c]pyridine could be synthesized, a Suzuki or Negishi coupling with a suitable benzyl-organometallic reagent (e.g., benzylboronic acid or benzylzinc halide) would be a highly effective method for introducing the benzyl group. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. A similar strategy could be applied to the pyrrolo[2,3-c]pyridine system.

Another innovative approach involves the use of N-heterocyclic carbene (NHC) catalysis. A transition-metal-free synthesis of 2-aryl-azaindoles has been developed by intercepting a reactive aza-ortho-azaquinone methide intermediate with an acyl anion equivalent generated through carbene catalysis. rsc.orgnih.gov This method has shown a broad substrate scope for various benzaldehydes, suggesting that it could be adapted for the synthesis of this compound by using phenylacetaldehyde as the carbonyl component.

Table 2: Methodologies for C-2 Benzylation of the Pyrrolo[2,3-c]pyridine Core
Methodology Precursor Reagents Key Transformation
Fischer Indole Synthesis4-HydrazinopyridinePhenylacetaldehyde, Acid catalyst wikipedia.orgwikipedia.org-Sigmatropic rearrangement
Suzuki Coupling2-Halo-1H-pyrrolo[2,3-c]pyridineBenzylboronic acid, Pd catalyst, BaseCross-coupling
Negishi Coupling2-Halo-1H-pyrrolo[2,3-c]pyridineBenzylzinc halide, Pd catalystCross-coupling
NHC-Catalyzed AnnulationSuitably substituted pyridinePhenylacetaldehyde, NHC catalyst, BaseAcyl anion addition and cyclization

Catalytic Systems Employed in Key Synthetic Steps

The synthesis of pyrrolo[2,3-c]pyridine derivatives, including this compound, often relies on palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming the core structure and introducing key substituents.

One of the primary methods involves the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating carbon-carbon bonds. For instance, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridines, a chemoselective Suzuki-Miyaura cross-coupling is performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov The choice of catalyst is critical for selectivity and yield. Systems like Pd2(dba)3 have demonstrated excellent selectivity for arylation at the C-2 position. nih.gov

Another significant catalytic reaction is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. This is particularly useful for introducing amine functionalities, which are common in biologically active pyrrolopyridine derivatives. nih.gov The synthesis of C-4 substituted pyrrolo[2,3-d]pyrimidines, for example, utilizes a combination of Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. nih.gov

The table below summarizes some of the catalytic systems used in the synthesis of related pyrrolopyridine structures, which could be adapted for this compound.

Reaction TypeCatalyst/ReagentsApplicationReference
Suzuki-MiyauraPd(PPh3)4, K2CO3Arylation at C-2 nih.gov
Suzuki-MiyauraPd2(dba)3, K2CO3Selective C-2 arylation nih.gov
Suzuki-MiyauraPdCl2(dppf), K2CO3Arylation google.com
Buchwald-HartwigPd(OAc)2, BINAP, Cs2CO3Amination at C-4 nih.gov

Protecting Group Strategies and Deprotection Methodologies

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and ensure that reactions occur at the desired positions. The pyrrole nitrogen, for instance, is often protected to prevent unwanted side reactions.

A commonly used protecting group for the pyrrole nitrogen is the trimethylsilylethoxymethyl (SEM) group. nih.gov The SEM group is introduced to protect the pyrrole nitrogen, and its subsequent removal, or deprotection, can be challenging. nih.gov Deprotection of the SEM group can sometimes lead to the formation of side products due to the release of formaldehyde. nih.gov

Other protecting groups used for amines and other functional groups in related syntheses include:

Carbobenzyloxy (Cbz): Removed by hydrogenolysis. libretexts.org

Benzyl (Bn): Also removed by hydrogenolysis. libretexts.orgorganic-chemistry.org

Tosyl (Ts): Removed by concentrated acid. libretexts.org

tert-Butyldimethylsilyl (TBDMS): Used for protecting hydroxyl groups and is typically removed by acid or a fluoride (B91410) ion source. libretexts.org

Protecting GroupFunctional Group ProtectedDeprotection MethodReference
Trimethylsilylethoxymethyl (SEM)Pyrrole NitrogenChallenging, can release formaldehyde nih.gov
Carbobenzyloxy (Cbz)AmineHydrogenolysis libretexts.org
Benzyl (Bn)Amine, AlcoholHydrogenolysis libretexts.orgorganic-chemistry.org
Tosyl (Ts)AmineConcentrated Acid libretexts.org
tert-Butyldimethylsilyl (TBDMS)HydroxylAcid or Fluoride Ion libretexts.org

Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. For the synthesis of this compound and its analogs, several advanced techniques are being explored.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole and pyridine derivatives. rsc.orgnih.govsemanticscholar.org For instance, the synthesis of pyrrolo[2,3-c:5,4-c']diisoxazole derivatives has been achieved in minimal time using a microwave oven in a solvent-free methodology. rsc.org In the context of pyrrolo[2,3-b]pyridines, microwave irradiation has been used to facilitate reactions such as the Suzuki-Miyaura coupling, significantly reducing reaction times. google.com

Flow Chemistry Protocols for Continuous Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. While specific flow chemistry protocols for this compound are not extensively documented, the principles of flow chemistry are applicable to many of the key reactions involved in its synthesis, such as palladium-catalyzed cross-couplings. The ability to precisely control reaction parameters like temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purities.

Photochemical Reactions for Novel Bond Formations

Photochemical reactions utilize light to initiate chemical transformations, often enabling the formation of unique bonds that are not accessible through thermal methods. The 2-nitrobenzyl group is a known photoremovable protecting group, highlighting the potential of photochemistry in the synthesis of complex molecules. organic-chemistry.org While specific applications to this compound are not detailed in the provided results, the broader field of photochemistry offers promising avenues for developing novel synthetic routes.

Green Chemistry Principles in Synthetic Route Optimization

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com This can be achieved through various strategies, including the use of less hazardous reagents, renewable feedstocks, and solvent-free reaction conditions. Microwave-assisted synthesis under solvent-free conditions is a prime example of a green chemistry approach that has been applied to the synthesis of related heterocyclic structures. rsc.orgsemanticscholar.org The development of one-pot domino reactions, where multiple reaction steps are carried out in a single pot, also aligns with green chemistry principles by reducing waste and improving efficiency. rsc.org

Retrosynthetic Analysis of this compound and its Advanced Intermediates

The retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The core structure is a pyrrolo[2,3-c]pyridine, also known as 6-azaindole (B1212597). The primary disconnections involve the bonds forming the pyrrole ring and the bond connecting the benzyl group to the heterocyclic core.

Primary Disconnections and Key Intermediates:

A logical retrosynthetic approach would involve the following key disconnections:

C2-Benzyl Bond Disconnection: The most straightforward disconnection is the bond between the C2 position of the pyrrolo[2,3-c]pyridine core and the benzyl group. This leads to a 2-halo-1H-pyrrolo[2,3-c]pyridine intermediate (a synthon for a nucleophilic pyrrole) and a benzyl electrophile, or a 2-lithiated or 2-borylated pyrrolo[2,3-c]pyridine (a synthon for a nucleophilic pyrrole) and a benzyl halide. This strategy is advantageous as it allows for the late-stage introduction of the benzyl group.

Pyrrole Ring Formation Disconnections: The formation of the pyrrole ring fused to the pyridine can be approached in several ways, giving rise to different sets of precursors.

Annulation of a Pyrrole Ring onto a Pyridine: This common strategy involves starting with a substituted pyridine derivative. For the target molecule, this would imply starting from a 3-amino-4-methylpyridine or a related picoline derivative. A plausible retrosynthetic pathway would be to disconnect the N1-C2 and C3-C3a bonds of the pyrrole ring.

Annulation of a Pyridine Ring onto a Pyrrole: While less common for this specific isomer, it is a viable strategy in principle. This would involve starting with a pre-formed, appropriately substituted pyrrole and constructing the pyridine ring.

Strategic Route Design based on Retrosynthesis:

Based on these retrosynthetic disconnections, several strategic routes for the synthesis of this compound can be envisioned.

Strategy A: Construction of the Pyrrolo[2,3-c]pyridine Core followed by Benzylation

This approach focuses on first synthesizing the 1H-pyrrolo[2,3-c]pyridine core and then introducing the benzyl group at the C2 position.

Retrosynthetic Path:

this compound is disconnected to 1H-pyrrolo[2,3-c]pyridine and a benzyl halide.

1H-pyrrolo[2,3-c]pyridine can be synthesized from 3-amino-4-picoline.

Forward Synthesis: The synthesis would begin with the construction of the 6-azaindole skeleton. One established method involves the direct dilithiation of unprotected 3-amino-4-picoline, followed by condensation with a suitable electrophile. nbuv.gov.ua To introduce the benzyl group, a formylation followed by reduction or a direct coupling reaction could be employed.

Strategy B: Concurrent Construction of the Substituted Pyrrole Ring

This strategy involves building the benzyl-substituted pyrrole ring directly onto a pyridine precursor.

Retrosynthetic Path:

Disconnecting the pyrrole ring of this compound can lead to a 3-amino-4-substituted pyridine and a synthon for the benzyl-substituted two-carbon unit of the pyrrole ring.

A powerful method for this transformation is the Bartoli reaction, which can be used to synthesize 2-alkyl-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua This would involve the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent derived from phenylacetylene (B144264), followed by reduction.

Strategy C: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C bond formation, which can be applied to the synthesis of the target molecule. A particularly effective strategy involves a Sonogashira coupling followed by cyclization.

Retrosynthetic Path:

this compound is seen as being formed from a 2-alkynyl-3-aminopyridine intermediate.

This intermediate can be disconnected via a Sonogashira coupling to a 2-amino-3-halopyridine and phenylacetylene. Subsequent reduction of the alkyne to an alkane would yield the benzyl group.

Forward Synthesis: The synthesis would start with a suitable 2-amino-3-bromopyridine. A Sonogashira coupling with phenylacetylene would yield 2-amino-3-(phenylethynyl)pyridine. scirp.org The cyclization to form the pyrrole ring can then be achieved, followed by the reduction of the triple bond to a single bond to afford the final product.

The following table summarizes the key intermediates in the retrosynthetic analysis of this compound.

Target Compound Key Intermediate(s) Synthetic Strategy
This compound1H-Pyrrolo[2,3-c]pyridine, Benzyl halideBenzylation of the pre-formed core
This compound3-Amino-4-picolinePyrrole ring annulation
This compound2-Amino-3-halopyridine, PhenylacetyleneSonogashira coupling and cyclization

This retrosynthetic analysis highlights the versatility of modern synthetic organic chemistry in accessing complex heterocyclic structures like this compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for substituent diversity in related analogs.

Chemical Reactivity, Functionalization, and Derivatization of 2 Benzyl 1h Pyrrolo 2,3 C Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core

Electrophilic aromatic substitution (EAS) on the 2-Benzyl-1H-pyrrolo[2,3-c]pyridine scaffold is anticipated to occur preferentially on the electron-rich pyrrole (B145914) ring. The inherent reactivity of the pyrrolo[2,3-c]pyridine system, a member of the azaindole family, is a hybrid of its constituent pyrrole and pyridine (B92270) rings.

Regioselectivity and Electronic Effects of the Pyrrolo[2,3-c]pyridine System

The fusion of the electron-donating pyrrole ring with the electron-withdrawing pyridine ring results in a complex electronic landscape. The pyrrole ring, with its lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, is significantly more activated towards electrophiles than the pyridine ring. rsc.org Theoretical and experimental studies on the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system consistently show that electrophilic attack occurs predominantly at the C3 position of the pyrrole ring. ambeed.comnih.gov This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed upon attack at this position, where the positive charge can be more effectively delocalized without disrupting the aromaticity of the pyridine ring. slideshare.net

The benzyl (B1604629) group at the C2 position of the pyrrole ring is an ortho, para-directing group. However, since the C3 position is already highly activated by the pyrrole nitrogen, the primary directing influence for electrophilic substitution on the pyrrole ring remains the nitrogen atom. The benzyl group is expected to have a secondary electronic influence and a more significant steric effect, potentially hindering substitution at the adjacent C3 position to some extent, although substitution at C3 is still expected to be the major pathway.

Halogenation, Nitration, and Sulfonation Strategies

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the reactivity can be inferred from studies on the closely related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) system.

Halogenation: The bromination of 7-azaindole with reagents like N-bromosuccinimide (NBS) or copper(II) bromide proceeds with high regioselectivity to afford the 3-bromo derivative. ambeed.com Similarly, iodination also occurs at the C3 position. ambeed.com It is therefore highly probable that this compound would undergo halogenation at the C3 position.

Nitration: The nitration of 7-azaindole has been shown to occur at the C3 position under standard nitrating conditions (e.g., nitric acid). nih.gov However, functionalization of the pyridine ring can be achieved by first forming the N-oxide of the pyridine nitrogen, which directs nitration to the C4 position. nih.gov A similar strategy could likely be employed for the selective nitration of the pyridine ring in this compound.

Sulfonation: Direct sulfonation data for pyrrolo[2,3-c]pyridines is scarce. However, based on the general principles of electrophilic substitution on this scaffold, sulfonation would be expected to occur at the C3 position of the pyrrole ring under appropriate conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagent(s)Predicted Major ProductReference for Analogy
BrominationNBS or CuBr₂2-Benzyl-3-bromo-1H-pyrrolo[2,3-c]pyridine ambeed.com
IodinationI₂2-Benzyl-3-iodo-1H-pyrrolo[2,3-c]pyridine ambeed.com
NitrationHNO₃2-Benzyl-3-nitro-1H-pyrrolo[2,3-c]pyridine nih.gov
Nitration (on pyridine ring)1. mCPBA 2. HNO₃2-Benzyl-4-nitro-1H-pyrrolo[2,3-c]pyridine nih.gov

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the pyridine ring in the pyrrolo[2,3-c]pyridine system makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C4 and C6).

Reactivity Towards Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the pyridine ring. In pyridine itself, nucleophilic attack typically occurs at the C2 and C4 positions. quora.com For the 1H-pyrrolo[2,3-c]pyridine system, the C4 and C6 positions are analogous to the C2 and C4 positions of pyridine. Therefore, the addition of organometallic reagents to this compound is expected to occur at these positions. The initial addition would form a dihydropyrrolopyridine intermediate, which can then be oxidized to the corresponding substituted product.

Functionalization via Chichibabin-type Reactions

The Chichibabin reaction, the amination of pyridines using sodium amide (NaNH₂), is a classic example of nucleophilic aromatic substitution. slideshare.net This reaction typically occurs at the C2 or C4 position of the pyridine ring. A related intramolecular Chichibabin-type cyclization has been reported in the synthesis of a 2-phenyl-7-azaindole, where an in-situ generated carbanion attacks the pyridine ring. nih.gov This demonstrates the feasibility of nucleophilic attack on the pyridine moiety of the azaindole core. It is plausible that this compound could undergo amination at the C4 or C6 positions under Chichibabin conditions, although this has not been explicitly reported.

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For the this compound scaffold, these reactions can be employed to introduce a wide variety of substituents at different positions, provided that a suitable leaving group (typically a halogen) is present.

The reactivity of different positions on the pyrrolopyridine core in cross-coupling reactions can be inferred from studies on related azaindole isomers. Halogen atoms at different positions of the scaffold exhibit different reactivities, allowing for selective functionalization. For instance, in pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines, Suzuki and Buchwald-Hartwig couplings have been successfully employed to introduce aryl and amino groups, respectively.

Given the typical reactivity order in cross-coupling reactions (C-I > C-Br > C-Cl), it is possible to selectively functionalize a di-halogenated pyrrolo[2,3-c]pyridine derivative. For example, a bromo-iodo substituted compound could first undergo a Suzuki coupling at the more reactive iodo-position, followed by a second coupling reaction at the bromo-position. The specific positions amenable to such reactions would be the C3, C4, C5, and C6 positions, which can be halogenated using various methods.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

Reaction TypeSubstrateCatalyst/Ligand/BasePotential ProductReference for Analogy
Suzuki Coupling2-Benzyl-3-iodo-1H-pyrrolo[2,3-c]pyridinePd(PPh₃)₄, Na₂CO₃2-Benzyl-3-aryl-1H-pyrrolo[2,3-c]pyridineGeneral Suzuki reaction principles
Buchwald-Hartwig Amination2-Benzyl-4-bromo-1H-pyrrolo[2,3-c]pyridinePd₂(dba)₃, BINAP, NaOtBu2-Benzyl-4-amino-1H-pyrrolo[2,3-c]pyridineGeneral Buchwald-Hartwig reaction principles

Palladium-Catalyzed (e.g., Suzuki, Sonogashira, Heck) Couplings at Varied Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds onto the this compound scaffold. The regioselectivity of these reactions is highly dependent on the position of a pre-installed halide or triflate group.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl substituents. For related pyrrolopyridine systems, the reaction of a halogenated precursor with a boronic acid or ester in the presence of a palladium catalyst and a base is a common strategy. While specific examples for this compound are not extensively documented in publicly available literature, general protocols for similar scaffolds suggest that coupling at positions 3, 4, 5, and 6 can be achieved. For instance, the Suzuki-Miyaura coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the feasibility of such transformations on related structures. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Reactant 1 (Halogenated Pyrrolopyridine)Reactant 2 (Boronic Acid/Ester)Catalyst/LigandBaseSolventProduct
4-Bromo-2-benzyl-1H-pyrrolo[2,3-c]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2-Benzyl-4-phenyl-1H-pyrrolo[2,3-c]pyridine
5-Iodo-2-benzyl-1H-pyrrolo[2,3-c]pyridine3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Benzyl-5-(thiophen-3-yl)-1H-pyrrolo[2,3-c]pyridine
6-Chloro-2-benzyl-1H-pyrrolo[2,3-c]pyridineMethylboronic acidXPhos Pd G3K₃PO₄THF2-Benzyl-6-methyl-1H-pyrrolo[2,3-c]pyridine
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions on this compound Derivatives. This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on related heterocyclic systems, as specific literature for the target compound is limited.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile handles for further transformations. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This methodology has been applied to various pyridine and pyrrole derivatives, suggesting its applicability to halogenated 2-Benzyl-1H-pyrrolo[2,3-c]pyridines.

Reactant 1 (Halogenated Pyrrolopyridine)Reactant 2 (Alkyne)Catalyst/Co-catalystBaseSolventProduct
3-Iodo-2-benzyl-1H-pyrrolo[2,3-c]pyridinePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF2-Benzyl-3-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine
5-Bromo-2-benzyl-1H-pyrrolo[2,3-c]pyridineTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene2-Benzyl-5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-c]pyridine
Table 2: Hypothetical Sonogashira Coupling Reactions on this compound Derivatives. This table is illustrative and based on general knowledge of Sonogashira reactions on related heterocyclic systems, as specific literature for the target compound is limited.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds between a halide and an alkene. wikipedia.orglibretexts.orgyoutube.com This reaction can be used to introduce vinyl groups onto the this compound core, which can then be further manipulated.

Reactant 1 (Halogenated Pyrrolopyridine)Reactant 2 (Alkene)CatalystBaseSolventProduct
4-Bromo-2-benzyl-1H-pyrrolo[2,3-c]pyridineStyrenePd(OAc)₂Et₃NDMF(E)-2-Benzyl-4-styryl-1H-pyrrolo[2,3-c]pyridine
6-Iodo-2-benzyl-1H-pyrrolo[2,3-c]pyridinen-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile(E)-Butyl 3-(2-benzyl-1H-pyrrolo[2,3-c]pyridin-6-yl)acrylate
Table 3: Hypothetical Heck Coupling Reactions on this compound Derivatives. This table is illustrative and based on general knowledge of Heck reactions on related heterocyclic systems, as specific literature for the target compound is limited.

C-H Activation and Direct Functionalization Methodologies

Direct C-H functionalization offers a more atom-economical approach to modifying the this compound scaffold by avoiding the pre-installation of a halide. rsc.org The regioselectivity of these reactions is often directed by the inherent electronic properties of the rings or by the use of a directing group.

For pyridine and its derivatives, C-H activation can be challenging due to the coordinating nature of the nitrogen atom, which can lead to catalyst deactivation. However, various strategies have been developed to overcome this, including the use of N-oxides or specific catalyst systems. rsc.org In the context of this compound, the pyrrole ring is generally more susceptible to electrophilic attack and thus C-H functionalization at the C3 position is expected to be favorable. Transition-metal-catalyzed C-H arylation at the C3 position could be a viable strategy, potentially directed by the pyrrolic nitrogen.

Reaction TypeReagentCatalyst/Directing GroupPosition FunctionalizedProduct
Direct ArylationAryl HalidePd(OAc)₂ / LigandC33-Aryl-2-benzyl-1H-pyrrolo[2,3-c]pyridine
AcylationAcyl ChlorideLewis AcidC33-Acyl-2-benzyl-1H-pyrrolo[2,3-c]pyridine
AlkylationAlkyl HalideBaseN11-Alkyl-2-benzyl-1H-pyrrolo[2,3-c]pyridine
Table 4: Potential C-H Activation and Direct Functionalization Reactions of this compound. This table is illustrative and based on general principles of C-H activation on related heterocyclic systems.

Oxidation and Reduction Chemistry of the Heterocyclic System

The oxidation and reduction of the this compound system can lead to a variety of new derivatives with altered electronic and steric properties.

Selective Oxidation of Nitrogen Atoms and Ring Carbons

The oxidation of the pyridine nitrogen in related azaindole systems to form the corresponding N-oxide is a known transformation. This modification can alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack or facilitating C-H functionalization at the C6 position. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. The pyrrole nitrogen is generally less prone to oxidation under these conditions. Oxidation of the ring carbons is less common and typically requires more forcing conditions, which may lead to decomposition of the sensitive pyrrole ring.

Hydrogenation and Reduction Strategies for Ring Saturation

The saturation of the pyrrolopyridine core can lead to the formation of octahydropyrrolo[2,3-c]pyridine derivatives, which are of interest in medicinal chemistry due to their rigid, three-dimensional structures. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere can be employed for this purpose. masterorganicchemistry.com A patent for the synthesis of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives describes the use of Raney nickel for the reduction of a cyano group and subsequent cyclization, which also results in a saturated pyrrolidine (B122466) ring. google.com The conditions for hydrogenation can often be controlled to achieve selective reduction of either the pyridine or the pyrrole ring, although complete saturation of both rings is also possible. The benzyl group may also be susceptible to hydrogenolysis under certain conditions, leading to the formation of 2-methyl-1H-pyrrolo[2,3-c]pyridine. nih.gov

Reaction TypeReagentCatalystProduct
Pyridine Ring ReductionH₂Pd/C2-Benzyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-c]pyridine
Full Ring SaturationH₂PtO₂2-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine
Benzyl Group HydrogenolysisH₂Pd(OH)₂/C2-Methyl-1H-pyrrolo[2,3-c]pyridine
Table 5: Potential Hydrogenation and Reduction Reactions of this compound. This table is illustrative and based on general knowledge of hydrogenation reactions on related heterocyclic systems.

Synthesis of Structurally Diverse Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in medicinal chemistry.

Modifications of the Benzyl Moiety: Impact on Chemical Space

Modification of the benzyl group at the 2-position offers a straightforward way to expand the chemical space of this scaffold. Substituted benzyl groups can be introduced by starting from the appropriately substituted benzyl halides in the initial synthesis of the pyrrolopyridine core. Alternatively, functionalization of the benzyl ring itself can be achieved on the pre-formed this compound molecule, for example, through electrophilic aromatic substitution reactions such as nitration or halogenation, provided the pyrrolopyridine core is sufficiently protected or the reaction conditions are mild enough to avoid side reactions on the heterocyclic system.

The introduction of different substituents on the benzyl ring can significantly impact the steric and electronic properties of the molecule. For example, electron-donating groups on the benzyl ring can increase the electron density of the entire molecule, potentially affecting its reactivity and biological activity. Conversely, electron-withdrawing groups can have the opposite effect. The steric bulk of the substituents can also influence how the molecule interacts with biological targets.

Benzyl SubstituentExpected Impact on Properties
4-MethoxyIncreased electron-donating character, potential for altered biological interactions.
4-NitroIncreased electron-withdrawing character, potential for altered reactivity and biological activity.
4-FluoroIntroduction of a polar group, potential for improved pharmacokinetic properties.
3,4-DichloroIncreased lipophilicity and steric bulk, potential for enhanced binding to hydrophobic pockets.
Table 6: Hypothetical Modifications of the Benzyl Moiety and Their Potential Impact.

Introduction of Diverse Substituents on the Pyrrolo[2,3-c]pyridine Scaffold

The functionalization of the this compound core can be achieved through several modern synthetic methodologies, primarily targeting the C-H bonds of the heterocyclic system. Key strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The pyrrolo[2,3-c]pyridine system, like its well-studied isomer 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is susceptible to electrophilic attack. The electron-rich nature of the pyrrole ring directs substitution preferentially to this moiety over the electron-deficient pyridine ring. aklectures.comyoutube.com For 7-azaindoles, electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the C3-position. rsc.org It is anticipated that this compound would exhibit similar regioselectivity, with electrophiles attacking the C3-position, which is the most nucleophilic carbon on the pyrrole ring. Halogenation, a key step for introducing further diversity, can be achieved using various reagents, although harsh conditions may be required for the electron-deficient pyridine ring. chemrxiv.orgquimicaorganica.org

Palladium-Catalyzed Cross-Coupling Reactions: Cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. wikipedia.org To employ these methods, the pyrrolopyridine scaffold must first be halogenated. Subsequent reactions, such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups) and the Buchwald-Hartwig amination (for introducing amino groups), can then be performed. Research on the isomeric 1H-pyrrolo[2,3-b]pyridine has demonstrated the feasibility of chemoselective Suzuki-Miyaura cross-coupling at the C2-position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by Buchwald-Hartwig amination at the C4-position. nih.govntnu.no Similarly, studies on 1H-pyrrolo[3,2-c]pyridines have shown successful Suzuki cross-coupling reactions at the C6-position using various arylboronic acids. nih.gov These examples suggest that a pre-functionalized (e.g., halogenated) this compound could serve as a versatile substrate for introducing diverse functionalities.

Table 1: Examples of Suzuki Cross-Coupling on a Related Pyrrolopyridine Scaffold

Starting MaterialCoupling PartnerCatalyst/ReagentsProductYieldReference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinem-tolylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94% nih.gov
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-nitrophenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51% nih.gov
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinephenylboronic acidPd₂(dba)₃, K₂CO₃, 1,4-dioxane/H₂O4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine- nih.gov

N-Alkylation and N-Acylation Strategies

The pyrrole nitrogen (N1) of the this compound scaffold is a key site for functionalization. Deprotonation with a suitable base generates a nucleophilic anion that can react with various electrophiles.

N-Alkylation: The introduction of alkyl groups on the pyrrole nitrogen can be achieved using a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. A patent describing the synthesis of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives outlines methods for introducing substituents, including benzyl and acyl groups, on the nitrogen atoms of the saturated core. google.com This indicates that the nitrogen atoms within the general pyrrolo[2,3-c]pyridine framework are amenable to standard alkylation and acylation procedures.

N-Acylation: Acyl groups can be introduced onto the pyrrole nitrogen to form amides. This is typically accomplished by treating the N-anion with an acylating agent like an acyl chloride or an anhydride. Studies on the Grignard derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine show that reaction with acyl chlorides results in exclusive N-acylation. rsc.org Another common strategy involves the use of activating agents for carboxylic acids, which are then reacted with the pyrrolopyridine. The choice of reagents and conditions can be tailored to the specific acyl group being introduced. scripps.edu

Table 2: General Conditions for N-Alkylation and N-Acylation of Related Heterocycles

TransformationSubstrate TypeReagentsSolventGeneral ConditionsReference
N-AlkylationOctahydropyrrolo[2,3-c]pyridineAlkyl halide, Base-Reaction of N-H with alkylating agent in the presence of a base. google.com
N-Acylation1H-pyrrolo[2,3-b]pyridine GrignardAcyl chloride-Reaction of the magnesium salt with an acyl chloride. rsc.org
N-AcylationOctahydropyrrolo[2,3-c]pyridineAcylating agent (e.g., R-COCl), Base-Reaction of N-H with an acylating agent. google.com

Heterocycle Annulation and Ring Expansion Strategies

Building additional rings onto the this compound scaffold can lead to novel, complex heterocyclic systems. This can be achieved through either ring expansion of the existing heterocycle or annulation reactions that construct a new ring.

Ring Expansion: Ring expansion reactions transform one heterocyclic system into a larger one. A notable example from the literature involves the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base, which leads to a ring expansion to form a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of reaction, involving the insertion of a single carbon atom into the pyridine ring, could potentially be applied to this compound to generate pyrrolo[2,3-c]diazepine derivatives. Another documented strategy is the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with an azide (B81097) source, which proceeds via a cycloaddition-rearrangement pathway to yield naphthyridin-2(1H)-one derivatives. nih.gov

Table 3: Example of Ring Expansion on a Related Pyrrolopyridine

Starting MaterialReagentsConditionsProductReference
2-Phenyl-1H-pyrrolo[2,3-b]pyridineCHCl₃, Alkali-1,8-Naphthyridine derivative rsc.org

Heterocycle Annulation: Annulation reactions involve the construction of a new ring onto an existing one. Classical methods like the Robinson annulation, which forms a six-membered ring via a Michael addition followed by an aldol (B89426) condensation, could be adapted to functionalized pyrrolopyridines. wikipedia.org More modern approaches utilize transition-metal catalysis. For instance, rhodium-catalyzed reactions of diazo compounds with isoxazoles have been used to synthesize highly functionalized pyridines through a ring expansion/rearrangement cascade. organic-chemistry.org Such strategies could potentially be employed by starting with a suitably functionalized this compound to build more complex polycyclic structures.

Theoretical and Computational Chemistry Studies of 2 Benzyl 1h Pyrrolo 2,3 C Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules. For 2-Benzyl-1H-pyrrolo[2,3-c]pyridine, these calculations can predict its reactivity, stability, and the nature of its interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and distribution of these orbitals are critical in determining the molecule's behavior as an electron donor or acceptor.

The HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrolo[2,3-c]pyridine ring system, similar to what is observed in other 7-azaindole (B17877) derivatives. researchgate.netnih.gov The presence of the benzyl (B1604629) group, a weak electron-donating group, would likely raise the HOMO energy level slightly compared to the unsubstituted 7-azaindole, potentially enhancing its nucleophilicity.

Conversely, the LUMO represents the molecule's capacity to accept electrons, defining its electrophilic nature. The LUMO is anticipated to be distributed across the bicyclic aromatic system. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -5.8 eVIndicates the energy of the highest occupied molecular orbital, related to the ionization potential and nucleophilicity.
LUMO Energy~ -1.0 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the electron affinity and electrophilicity.
HOMO-LUMO Gap~ 4.8 eVA measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.

Disclaimer: The values in this table are illustrative and based on theoretical predictions and comparisons with analogous compounds. They are not the result of direct quantum chemical calculations on this compound.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comresearchgate.net

For this compound, the ESP map is expected to show the most negative potential localized around the nitrogen atom of the pyridine (B92270) ring (N6), making it a primary site for electrophilic attack or hydrogen bonding. The nitrogen atom of the pyrrole (B145914) ring (N1) would also exhibit a negative potential, though likely to a lesser extent. The hydrogen atom attached to the pyrrole nitrogen (N1-H) would be a region of positive potential, rendering it a hydrogen bond donor. The benzyl group would exhibit a relatively neutral to slightly negative potential on the phenyl ring due to the delocalized π-electrons.

Table 2: Predicted Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine Nitrogen (N6)Strongly NegativePrimary site for protonation and coordination to metal ions.
Pyrrole Nitrogen (N1)Moderately NegativeSecondary site for hydrogen bonding.
Pyrrole N-HPositiveHydrogen bond donor site.
Benzyl GroupNear-neutral to slightly negativeCan participate in π-π stacking and hydrophobic interactions.

Disclaimer: The descriptions in this table are based on theoretical expectations for this class of compounds.

Acidity/Basicity Predictions of Nitrogen Atoms

The pyrrolo[2,3-c]pyridine scaffold contains two nitrogen atoms with distinct chemical environments, leading to different basicities. The pyridine-like nitrogen (N6) is generally more basic than the pyrrole-like nitrogen (N1). The lone pair of electrons on N6 is in an sp2 hybrid orbital and is not part of the aromatic π-system, making it more available for protonation. In contrast, the lone pair on N1 is involved in the aromatic sextet of the pyrrole ring, and its participation in protonation would disrupt the aromaticity, making it significantly less basic. researchgate.netacs.orgrsc.org

Protonation is therefore predicted to occur preferentially at the N6 position. Computational studies on similar azaindole derivatives support this, showing that protonation at the pyridine nitrogen is thermodynamically more favorable. rsc.orgrsc.org The acidity of the N1-H proton is expected to be moderate, comparable to that of indole (B1671886).

Table 3: Predicted pKa Values for this compound

SitePredicted pKaDescription
Protonated N6~ 4.5 - 5.5Basicity of the pyridine nitrogen.
N1-H~ 16 - 17Acidity of the pyrrole proton.

Disclaimer: The pKa values are estimates based on known values for similar heterocyclic systems and are not from direct experimental measurement or calculation for this specific compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and the influence of the surrounding environment. um.esnih.gov

Exploration of Preferred Conformations and Rotational Barriers of the Benzyl Group

The flexibility of this compound is primarily due to the rotation of the benzyl group around the C2-Cα single bond. The conformation of the benzyl group relative to the pyrrolopyridine ring system can influence its biological activity and physical properties.

Computational studies on similar benzyl-substituted aromatic compounds suggest that the rotational barrier is relatively low, allowing for a range of accessible conformations at room temperature. cdnsciencepub.com The preferred conformation is likely one where the phenyl ring is not coplanar with the pyrrolopyridine ring, to minimize steric hindrance. There may be two low-energy conformations, corresponding to the phenyl group being twisted out of the plane of the heterocyclic system.

Table 4: Predicted Conformational Properties of the Benzyl Group

ParameterPredicted ValueSignificance
Rotational Barrier (C2-Cα)~ 2-5 kcal/molA low barrier indicates significant conformational flexibility at room temperature.
Preferred Dihedral AngleNon-planarThe benzyl group is likely to be twisted relative to the pyrrolopyridine ring to avoid steric clashes.

Disclaimer: The values in this table are illustrative and based on theoretical considerations and data from analogous systems.

Solvent Effects on Molecular Conformations and Dynamics

The surrounding solvent can have a significant impact on the conformational preferences and dynamics of a molecule. nih.govrsc.orgacademie-sciences.frrsc.org In polar solvents, conformations that have a larger dipole moment may be stabilized. For this compound, polar solvents are expected to engage in hydrogen bonding with the N6 and N1-H sites. This can influence the electronic properties and potentially the rotational preference of the benzyl group.

In nonpolar solvents, intramolecular interactions and van der Waals forces will play a more dominant role in determining the preferred conformation. Molecular dynamics simulations in different solvent environments would be necessary to fully characterize the conformational landscape and the dynamic behavior of this compound in solution. Such simulations could reveal how solvent molecules arrange around the solute and how this affects the rotational freedom of the benzyl substituent.

Structure-Based Drug Design (SBDD) and Ligand-Target Docking Simulations

Structure-Based Drug Design (SBDD) is a computational methodology that relies on the three-dimensional structure of a biological target to design and identify potential new drug candidates. For a compound like this compound, SBDD would be instrumental in predicting its potential as an inhibitor for various protein targets, such as kinases, which are often implicated in diseases like cancer.

Molecular docking is a primary tool in SBDD used to predict the preferred orientation of a molecule when bound to a target protein. In the case of this compound, this process would involve preparing the 3D structure of the compound and docking it into the active site of a selected biological target.

The selection of targets would be guided by the known activities of similar pyrrolopyridine scaffolds. For instance, various pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of kinases like Traf2 and Nck-interacting kinase (TNIK) , c-Met nih.gov, and Janus kinases (JAKs). Therefore, a theoretical docking study for this compound could logically begin with these or other related kinase targets.

The process would involve:

Preparation of the Ligand: Generating a low-energy 3D conformer of this compound.

Preparation of the Receptor: Obtaining the crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Docking Simulation: Using software like AutoDock, Gold, or Surflex-Dock to systematically sample different orientations and conformations of the ligand within the receptor's active site.

Following the docking simulation, the results would be analyzed to understand the potential interaction between this compound and the biological target. This involves examining the binding affinity, or docking score, which is an estimate of the binding free energy. A lower (more negative) score typically indicates a more favorable predicted binding.

The analysis would focus on the specific interactions formed between the ligand and the amino acid residues of the protein. Key interactions for this molecule would likely include:

Hydrogen Bonds: The pyrrolo[2,3-c]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors and a pyrrole NH group that can act as a hydrogen bond donor. These are crucial for anchoring the molecule within the active site.

Hydrophobic Interactions: The benzyl group is a significant hydrophobic moiety that could form favorable interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic nature of both the pyrrolopyridine core and the benzyl group allows for potential π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical summary of such a docking study against a kinase target is presented below.

Hypothetical Docking Results for this compound against a Kinase Target

ParameterPredicted Value/InteractionSignificance
Docking Score -9.5 kcal/molIndicates a strong theoretical binding affinity.
Hydrogen Bonds N-H of pyrrole with Aspartate; Pyridine N with LysineKey anchoring interactions common for kinase inhibitors.
Hydrophobic Interactions Benzyl group with Leucine, Valine, AlanineStabilization of the ligand in the hydrophobic pocket.
Pi-Stacking Pyrrolopyridine ring with PhenylalanineContributes to binding affinity and correct orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. google.com While a specific QSAR model for this compound has not been developed, one could be built using a library of its derivatives to predict their activity and guide the synthesis of more potent analogues.

To develop a QSAR model, a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be required. The process would involve:

Data Set Preparation: A series of analogues would be synthesized, varying substituents on the benzyl ring or the pyrrolopyridine core. Their biological activity against a specific target would be measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build an equation that correlates a subset of these descriptors with the observed biological activity. tsijournals.com

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. tsijournals.com

Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to achieve statistically significant models.

A validated QSAR model would identify the key molecular properties (descriptors) that are most influential for the biological activity of this class of compounds. For the this compound scaffold, these might include:

Topological Descriptors: Related to molecular size, shape, and branching.

Electronic Descriptors: Such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO), which would be influenced by substituents on the benzyl ring.

Hydrophobic Descriptors (e.g., LogP): The benzyl group contributes significantly to the lipophilicity of the molecule, which is often crucial for cell membrane permeability and interaction with hydrophobic binding pockets.

Identifying these descriptors would allow researchers to rationally design new derivatives with enhanced activity by modifying the structure to optimize these properties.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's likely behavior in the body, reducing the risk of late-stage failures in drug development. tandfonline.com

For this compound, various computational models could be used to predict its ADMET profile. These models are often based on large datasets of known drugs and experimental data.

A theoretical ADMET profile for this compound is presented in the table below, based on general properties of similar heterocyclic compounds.

Predicted ADMET Profile for this compound

PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for oral bioavailability.
Distribution
Blood-Brain Barrier (BBB) PenetrationPredicted to be BBB non-penetrantMay be less likely to cause central nervous system side effects.
Plasma Protein BindingHighThe compound is likely to be extensively bound to plasma proteins, affecting its free concentration.
Metabolism
CYP450 2D6 InhibitionLikely InhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP450 3A4 InhibitionPossible InhibitorWarrants experimental investigation due to the importance of this enzyme in drug metabolism.
Excretion
Renal Organic Cation TransporterLow Probability SubstrateExcretion may primarily be through other pathways.
Toxicity
hERG InhibitionLow to Moderate RiskRequires experimental validation to assess cardiac safety.
Ames MutagenicityPredicted to be non-mutagenicIndicates a low likelihood of being carcinogenic.
Drug-Likeness
Lipinski's Rule of FiveObeys all rulesThe compound has physicochemical properties consistent with known oral drugs.

This in silico profile provides a valuable, albeit theoretical, starting point. It highlights potential strengths, such as good absorption and drug-like properties, while also flagging areas that would require careful experimental investigation, such as potential cytochrome P450 inhibition. nih.gov

In Silico Assessment of Drug-Likeness and Pharmacokinetic Profiles

The initial stages of drug discovery often involve in silico methods to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These predictions help in prioritizing candidates for synthesis and further testing, thereby reducing time and cost. For this compound, its fundamental physicochemical properties can be computed and analyzed against established rules for drug-likeness, such as Lipinski's Rule of Five.

Physicochemical Properties and Drug-Likeness

Publicly available data from databases like PubChem provide computed properties for this compound (CID 68980502) nih.gov. These properties are crucial for assessing its potential as an orally bioavailable drug.

PropertyValueLipinski's Rule of Five Guideline
Molecular Weight208.26 g/mol < 500 g/mol
XLogP32.9≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Table 1: Computed Physicochemical Properties of this compound and their adherence to Lipinski's Rule of Five. Data sourced from PubChem nih.gov.

As indicated in the table, this compound adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability. Its relatively low molecular weight and moderate lipophilicity (XLogP3) are favorable for absorption.

ADMET Prediction

Prediction of Metabolic Pathways and Metabolite Formation

Understanding the metabolic fate of a compound is critical for its development as a drug. In silico metabolism prediction tools can identify potential sites of metabolism and the likely metabolites formed. These predictions are typically based on known metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes.

For this compound, several metabolic pathways can be anticipated based on its chemical structure.

Potential Metabolic Hotspots:

Aromatic Hydroxylation: The benzyl group's phenyl ring and the pyrrolopyridine core are susceptible to hydroxylation. The para-position of the benzyl ring is a common site for this modification.

N-Oxidation: The nitrogen atom in the pyridine ring is a potential site for N-oxidation.

Oxidation of the Methylene (B1212753) Bridge: The benzylic methylene group can be oxidized to a hydroxyl group, which may be further oxidized to a ketone.

Pyrrole Ring Oxidation: The pyrrole ring can undergo oxidation, potentially leading to ring-opened metabolites.

While specific in silico metabolism studies on this compound are not published, the general principles of drug metabolism suggest that a combination of these pathways would contribute to its biotransformation. The exact metabolites and their proportions would need to be confirmed through experimental studies with liver microsomes or other metabolic systems.

Biological and Pharmacological Investigations Pre Clinical Focus of 2 Benzyl 1h Pyrrolo 2,3 C Pyridine

Mechanistic Studies of Biological Activity

Transcriptomic and Proteomic Profiling in Response to 2-Benzyl-1H-pyrrolo[2,3-c]pyridine Exposure

Comprehensive searches of scientific literature and databases have not yielded any specific studies on the transcriptomic or proteomic profiling of cells or tissues in response to exposure to this compound. Therefore, no data is currently available on the global changes in gene expression or protein levels induced by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies specifically focused on derivatives of this compound are not available in the current body of scientific literature. While research exists for other classes of pyrrolopyridines, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine derivatives, these findings are not directly applicable to the this compound scaffold.

Positional Scanning and Substituent Effects on Biological Potency and Selectivity

There are no published studies that have systematically investigated the effects of positional scanning of the benzyl (B1604629) group or the influence of various substituents on the biological potency and selectivity of this compound.

Stereochemical Influence on Pharmacological Profiles

Information regarding the influence of stereochemistry on the pharmacological profiles of this compound is not available. Research into the differential effects of stereoisomers of this compound has not been reported.

Isosteric Replacements and Bioisosteric Design Principles

There is no available research that describes the application of isosteric replacements or bioisosteric design principles to the this compound scaffold to explore or modify its biological activity.

In Vitro Pharmacological Profiling and Cellular Assays

Specific in vitro pharmacological profiling and cellular assay data for this compound are not found in the reviewed scientific literature. While general methodologies for such assays are well-established, their application to this particular compound has not been documented.

Cell-Based Assays for Proliferation, Apoptosis, Migration, and Differentiation

No specific data from cell-based assays investigating the effects of this compound on cellular processes such as proliferation, apoptosis, migration, or differentiation has been found. Therefore, data tables summarizing such findings cannot be provided.

High-Throughput Screening (HTS) Campaigns for Hit Identification and Validation

High-throughput screening (HTS) is a foundational method in drug discovery for identifying "hit" compounds that modulate a specific biological target or pathway. This process involves the rapid, automated testing of large libraries of chemical compounds. Following initial hits, further validation steps are typically undertaken to confirm activity and eliminate false positives.

Currently, there are no specific, publicly available research articles detailing HTS campaigns that have identified this compound as a hit compound for any particular biological target. While studies on related pyrrolopyridine scaffolds, such as 1H-pyrrolo[2,3-b]pyridine, have emerged from screening efforts, these findings cannot be directly extrapolated to the this compound isomer due to structural differences that can significantly impact biological activity.

Comprehensive Enzyme or Receptor Panel Screening for Selectivity Assessment

To understand a compound's potential for off-target effects, comprehensive screening against a panel of enzymes or receptors is crucial. This selectivity profiling helps to assess the specificity of the compound for its intended target and predict potential side effects.

Detailed selectivity profiles from comprehensive enzyme or receptor panel screens for this compound are not available in the current body of scientific literature. For related compounds, such as certain 1H-pyrrolo[2,3-b]pyridine derivatives, kinase selectivity has been a key aspect of their development, with some showing high selectivity for targets like ATM kinase. nih.gov However, without specific data for this compound, its selectivity profile remains uncharacterized.

In Vivo Efficacy Studies in Animal Models of Disease

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy of a potential therapeutic agent in a living organism.

Murine Models of Oncological Progression and Metastasis

There is no published research detailing the evaluation of this compound in murine models of oncological progression and metastasis. Studies on other isomers, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have shown antiproliferative activity against various cancer cell lines in vitro, but this does not constitute in vivo efficacy data for the specific compound of interest. nih.gov

Rodent Models of Neurodegenerative Disorders and Cognitive Function

Similarly, there is a lack of specific in vivo data for this compound in rodent models of neurodegenerative disorders and cognitive function. Research on related structures, like a novel 1H-pyrrolo[2,3-b]pyridine derivative, has shown potential as a GSK-3β inhibitor for Alzheimer's disease, with efficacy demonstrated in a zebrafish model. nih.gov However, these findings are specific to the tested derivative and not directly applicable to this compound.

Animal Models of Infectious Diseases and Microbial Pathogenesis

The scientific literature lacks reports on the in vivo efficacy of this compound in animal models of infectious diseases. While some pyrrolo[3,4-c]pyridine derivatives have been investigated for antimycobacterial and anti-HIV activity, this research does not extend to the specific isomer requested. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Pre-clinical Animal Systems

Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body. Establishing a PK/PD correlation is essential for understanding the relationship between drug exposure and its therapeutic effect.

There are no published preclinical studies that have established a pharmacokinetic and pharmacodynamic profile for this compound in animal models. While general principles of PK/PD modeling in preclinical animal studies are well-established, specific data such as bioavailability, half-life, and exposure-response relationships for this compound are not available. nih.gov

Chemoinformatic Analysis of Biological Data and Structure-Activity Landscapes

Chemoinformatic analysis and the study of structure-activity relationships (SAR) are pivotal in drug discovery for optimizing lead compounds and understanding their interactions with biological targets. For the this compound scaffold, while specific and extensive public chemoinformatic studies on this exact molecule are limited, the broader class of pyrrolopyridines (also known as azaindoles) has been the subject of significant investigation. The SAR for this class of compounds provides valuable insights into how structural modifications influence biological activity.

The pyrrolopyridine core is a key pharmacophore in medicinal chemistry, and its various isomers, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine, have been explored for a range of therapeutic targets, including as kinase inhibitors and anticancer agents. rsc.orgnih.govnih.gov The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyrrole (B145914) and pyridine (B92270) rings.

A study on 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents revealed important SAR insights. tandfonline.com In this research, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antiproliferative activities. The analysis of the B-ring (the 6-aryl substituent) demonstrated that electron-donating groups, such as methoxy (B1213986) (CH₃O) and methyl (CH₃) groups at the para position, tended to increase antiproliferative activity. Conversely, the introduction of electron-withdrawing groups like fluoro (F), chloro (Cl), or nitro (NO₂) at the same position led to a decrease in activity. This suggests that the electronic properties of the substituent on the aryl ring play a crucial role in the compound's biological function. tandfonline.com

For instance, the compound with a 4-methoxyphenyl (B3050149) group at the 6-position (10h) showed greater potency than the unsubstituted phenyl analog (10a). tandfonline.com The table below summarizes the in vitro antiproliferative activity of selected compounds from this study against the HeLa cervical cancer cell line.

Compound IDB-Ring SubstituentIC₅₀ (μM) against HeLa cells
10a Phenyl>10
10d 4-Methylphenyl1.83
10h 4-Methoxyphenyl0.85
10l 4-Fluorophenyl5.21
10m 4-Chlorophenyl7.32
10n 4-Nitrophenyl8.56
10t Indolyl0.12
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. tandfonline.com

Similarly, research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors highlighted the importance of the amide substituent for activity and selectivity. nih.gov The study demonstrated that both the ring size and the hydrophobicity of the amide portion significantly influenced the inhibitory potential against PDE4B over the related PDE4D isozyme. nih.gov

The table below illustrates the structure-activity relationship for selected 2-benzylbenzimidazole analogs as NF-κB inhibitors.

Compound IDSubstitution on Benzimidazole (B57391) Ring ASubstitution on Phenyl Ring B% Inhibition at 30 μMIC₅₀ (μM)
6e 4-(cyclohexylmethoxy)4-OH>1003.0
6j 5-(cyclohexylmethoxy)4-OH964.0
6k 4-(cyclohexylmethoxy)2-OH955.0
Data from a study on 2-benzylbenzimidazole analogs. nih.gov

These findings from related heterocyclic systems suggest that the biological profile of this compound could be finely tuned by introducing various substituents on the benzyl ring. A systematic chemoinformatic and SAR study would be necessary to elucidate the precise effects of these modifications on its potential biological targets. Such an analysis would typically involve generating a library of derivatives with diverse electronic and steric properties on the benzyl moiety and evaluating their activity to build a predictive SAR model.

Emerging Applications and Future Research Directions for 2 Benzyl 1h Pyrrolo 2,3 C Pyridine

Prospects in Advanced Medicinal Chemistry: Beyond Current Therapeutic Areas

The pyrrolopyridine core is a well-established pharmacophore, and the introduction of a benzyl (B1604629) group at the 2-position of the 1H-pyrrolo[2,3-c]pyridine scaffold offers a promising avenue for the development of novel therapeutic agents. While direct studies on 2-Benzyl-1H-pyrrolo[2,3-c]pyridine are limited, research on its isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, provides a strong rationale for its potential in several therapeutic areas.

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been shown to act as potent anticancer agents by inhibiting tubulin polymerization. beilstein-journals.org For instance, certain 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar to micromolar range. beilstein-journals.org These compounds induce cell cycle arrest and apoptosis, highlighting the potential of the pyrrolopyridine scaffold in oncology. beilstein-journals.org

Furthermore, pyrrolo[3,2-c]pyridine derivatives have been investigated as kinase inhibitors. nih.govnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Compounds based on this scaffold have shown inhibitory activity against FMS kinase, which is over-expressed in several cancers and inflammatory conditions like rheumatoid arthritis. nih.govnih.gov One study reported a derivative with an IC50 of 30 nM against FMS kinase. nih.gov Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of cyclin-dependent kinase 8 (CDK8) and Traf2 and Nck-interacting kinase (TNIK), both of which are implicated in colorectal cancer. mdpi.comchemrxiv.org A CDK8 inhibitor from this class showed an IC50 value of 48.6 nM. chemrxiv.org

The neuroprotective potential of related structures is also noteworthy. A novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease, has been developed with an IC50 of 0.35 nM. rsc.org This suggests that this compound and its analogues could be explored for the treatment of neurodegenerative disorders. The memory-enhancing effects of N-benzyl pyridine-2-one derivatives in preclinical models further support this direction. acs.org

The anti-inflammatory properties of the pyrrolopyridine core are also of significant interest. Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anti-inflammatory effects in bone marrow-derived macrophages, suggesting their utility in treating inflammatory diseases. nih.gov

Derivative ClassTargetTherapeutic AreaReported IC50 Values
6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesTubulinAnticancer0.12 to 0.21 µM beilstein-journals.org
Diarylureas with pyrrolo[3,2-c]pyridine scaffoldFMS KinaseAnticancer, Anti-inflammatory30 nM nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesCDK8Anticancer (Colorectal)48.6 nM chemrxiv.org
1H-pyrrolo[2,3-b]pyridine derivativesTNIKAnticancer (Colorectal)pIC50 range of 7.37 to 9.92 mdpi.com
5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamideGSK-3βNeurodegenerative (Alzheimer's)0.35 nM rsc.org

Potential in Materials Science and Organic Electronics: Optoelectronic Properties and Device Integration

The field of organic electronics is continually seeking novel molecular structures with tunable optoelectronic properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyrrolopyridine scaffold, being a planar, aromatic, and electron-rich system, is a promising building block for such materials.

While direct research on the optoelectronic properties of this compound is not yet available, studies on related pyrrole-fused systems provide valuable insights. For example, pyrrolo[2,3-b]pyridine (PPy) has been explored as a donor moiety in donor-acceptor-donor (D-A-D) type small molecules for OFETs. nih.gov The incorporation of the PPy unit into conjugated systems can influence the material's charge transport characteristics. nih.gov

The photophysical properties of pyrrole-containing chromophores are often tunable through synthetic design. Derivatives of pyrrolo[3,2-b]pyrroles, which share the fused pyrrole (B145914) ring system, have shown promise as organic optoelectronic compounds. nih.gov Their optical properties can be modulated by introducing different substituents on the peripheral phenyl rings. nih.gov Similarly, the benzyl group in this compound provides a site for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.

The fluorescence properties of related pyranoindole congeners have been studied, revealing that modifications to the molecular structure can lead to compounds with moderate to high quantum yields and large Stokes shifts. acs.org This suggests that derivatives of this compound could be designed to exhibit specific emission characteristics, making them suitable for applications in fluorescent probes and OLEDs. The inherent polarity and hydrogen bonding capabilities of the pyrrolopyridine nucleus could also be exploited to influence molecular packing in the solid state, which is a critical factor for efficient charge transport in organic electronic devices.

Future research in this area should focus on the synthesis and characterization of this compound and its derivatives to elucidate their fundamental optoelectronic properties, including absorption and emission spectra, fluorescence quantum yields, and charge carrier mobilities.

Catalytic Applications: As Ligands in Organometallic Catalysis or Organocatalysis

The pyrrolopyridine framework, with its multiple nitrogen atoms, possesses excellent coordination capabilities, making it a promising candidate for use as a ligand in organometallic catalysis. The nitrogen atoms can act as Lewis basic sites to bind with metal centers, and the aromatic system can be tailored to influence the electronic and steric properties of the resulting metal complex.

While specific catalytic applications of this compound have not been reported, related N-heterocyclic compounds have been successfully employed as ligands in various catalytic transformations. For instance, N-heterocyclic carbene (NHC) complexes of ruthenium, derived from benzimidazole (B57391) (a related N-heterocycle), have been shown to be efficient catalysts for the N-alkylation of amines using alcohols. rsc.org The benzyl substitution on such ligands can influence the catalyst's stability and activity. Novel benzyl-substituted N-heterocyclic carbene-silver acetate (B1210297) complexes have also been synthesized and studied for their cytotoxic and antibacterial properties, demonstrating the versatility of such structures. researchgate.net

The synthesis of 2-aminoaryl quinoxalines has been achieved through an iron(III)-catalyzed ring-opening of 2-substituted indoles and sequential annulation, where the quinoxaline (B1680401) products themselves can serve as ligands. This highlights the potential for products derived from pyrrolopyridine scaffolds to be used in catalysis.

Furthermore, the pyrrolopyridine structure itself could potentially act as an organocatalyst. The proton on the pyrrole nitrogen and the lone pair on the pyridine (B92270) nitrogen can participate in hydrogen bonding and Lewis base catalysis, respectively. Future research could explore the potential of this compound and its derivatives as organocatalysts for various organic transformations, offering a metal-free and more sustainable catalytic approach.

Sustainable and Biocatalytic Approaches for the Synthesis of Analogues

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

Recent advancements in the synthesis of azaindoles provide a foundation for developing environmentally benign routes. researchgate.net Protecting-group-free strategies, microwave-assisted reactions, and the use of greener solvents are key areas of exploration. For example, a one-pot, three-component reaction using microwave irradiation has been developed for the synthesis of functionalized 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles from isatins, α-amino acids, and cyclopropenes. Similar multicomponent strategies could be adapted for the synthesis of complex pyrrolopyridine derivatives. The use of iron powder and acetic acid for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine demonstrates a move towards cheaper and more environmentally friendly reagents. beilstein-journals.org

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Engineered enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. While the direct biocatalytic synthesis of this compound has not been reported, the potential exists. For instance, engineered myoglobin-based catalysts have been used for the stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores. nih.gov This demonstrates the power of biocatalysis in creating complex and valuable molecules. Future research could focus on identifying or engineering enzymes, such as transaminases or cyclases, that can act on suitable precursors to produce the this compound core or its derivatives. The enzymatic synthesis of other N-heterocycles is an active area of research and could provide a blueprint for this endeavor.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. beilstein-journals.org These computational tools can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization and synthesis planning.

For a scaffold like this compound, AI and ML can play a significant role in exploring its therapeutic potential. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their molecular structure. For instance, 3D-QSAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have been used to design potent TNIK inhibitors for colorectal cancer. mdpi.com Similar models could be built for this compound to guide the synthesis of analogues with improved potency and selectivity.

Machine learning algorithms can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. beilstein-journals.org This can significantly reduce the attrition rate of drug candidates in later stages of development.

Furthermore, AI can be employed to optimize the synthesis of this compound and its derivatives. Machine learning models can predict reaction outcomes and suggest optimal reaction conditions, such as catalyst, solvent, and temperature, thereby improving reaction yields and reducing experimental effort. beilstein-journals.orgchemrxiv.org This has been demonstrated in the optimization of photoredox amine synthesis using a Bayesian optimization algorithm. nih.govchemrxiv.org Generative AI models can even design novel molecules with desired properties from scratch, which can then be synthesized and tested. The integration of AI with automated synthesis platforms creates a closed-loop system for accelerated discovery. mdpi.com

AI/ML ApplicationPotential Impact on this compound Research
QSAR Modeling Predict biological activity of new analogues to guide synthesis. mdpi.com
ADMET Prediction Identify candidates with favorable pharmacokinetic properties early on. beilstein-journals.org
Synthesis Optimization Predict optimal reaction conditions to improve yield and efficiency. beilstein-journals.orgchemrxiv.org
Generative Models Design novel derivatives with desired therapeutic properties. mdpi.com
Virtual Screening Identify potential biological targets for the scaffold.

Conclusion and Outlook: Future Perspectives on 2 Benzyl 1h Pyrrolo 2,3 C Pyridine Research

Summary of Key Research Achievements and Insights

Research into the pyrrolo[2,3-c]pyridine scaffold has yielded significant advancements, establishing it as a highly valuable pharmacophore in drug discovery. The core achievements provide a foundational understanding of the potential for its derivatives.

Versatility as a Pharmacophore: The pyrrolo[2,3-c]pyridine nucleus is recognized for its extraordinary versatility. researchgate.netdoaj.org It serves as a bioisostere for indoles and pyrrolopyrimidines, making it a crucial tool in structure-activity relationship (SAR) studies. nih.gov

Kinase Inhibition: A primary achievement has been the successful development of pyrrolopyridine derivatives as potent kinase inhibitors. researchgate.netdoaj.org Various compounds based on this and isomeric scaffolds have shown inhibitory activity against different kinases, which are crucial targets in oncology. nih.govnih.gov For instance, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibition of FMS kinase. nih.gov

Antiproliferative and Anticancer Activity: The scaffold is a key component in a multitude of compounds with demonstrated antiproliferative effects. researchgate.netdoaj.org Studies on related isomers, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have identified compounds with excellent antitumor activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). tandfonline.comnih.gov

Synthetic Methodologies: Significant progress has been made in the synthesis of the 6-azaindole (B1212597) core. researchgate.netnbuv.gov.ua Researchers have classified and developed various strategies, primarily focusing on the annulation of the pyrrole (B145914) nucleus to the pyridine (B92270) ring or vice versa, and the synchronous formation of the bicyclic system. nbuv.gov.ua These methods have expanded the chemical diversity of derivatives available for screening. researchgate.net

The table below summarizes the key biological activities investigated for the broader class of pyrrolopyridine scaffolds, which informs the potential applications for specific compounds like 2-Benzyl-1H-pyrrolo[2,3-c]pyridine.

Biological Activity InvestigatedScaffold Isomer(s)Key FindingsReference(s)
Kinase Inhibition Pyrrolo[2,3-c]pyridines, Pyrrolo[3,2-c]pyridines, Pyrrolo[2,3-d]pyrimidinesWidely used for developing kinase inhibitors; potent FMS and CSF1R kinase inhibition observed. researchgate.net, doaj.org, nih.gov, nih.gov
Anticancer / Antiproliferative Pyrrolo[2,3-c]pyridines, Pyrrolo[3,2-c]pyridinesEffective against various human cancer cell lines; some derivatives act as colchicine-binding site inhibitors. researchgate.net, tandfonline.com, nih.gov
Neurodegenerative Diseases Pyrrolo[2,3-c]pyridinesIdentified as potential therapeutic agents for conditions like Alzheimer's disease. researchgate.net, doaj.org, nbuv.gov.ua
Antimycobacterial Pyrrolo[3,4-c]pyridinesDerivatives have shown good in vitro activity against mycobacteria. nih.gov, researchgate.net, mdpi.com
Anti-inflammatory Pyrrolo[2,3-b]pyridines, Pyrrolo[3,2-c]pyridinesSome fused pyrroles show promising anti-inflammatory activity and inhibition of CSF-1-induced macrophage growth. nih.gov, researchgate.net

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges persist in the field, alongside numerous unexplored avenues that could yield next-generation therapeutic agents.

Synthetic Hurdles: While many synthetic routes exist, challenges in efficiency, scalability, and regioselectivity remain. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines revealed difficulties with the final deprotection step of the trimethylsilylethoxymethyl (SEM) group, which led to side-product formation. nih.gov Achieving chemoselective cross-coupling at different positions on the bicyclic core can also be complex, often requiring carefully planned multi-step procedures and protecting group strategies. nih.gov

Limited Biological Profiling: While research has heavily focused on kinase inhibition and anticancer activity, the full therapeutic potential of the pyrrolo[2,3-c]pyridine scaffold is likely underexplored. Its utility in other areas, such as antiviral, antibacterial, or metabolic diseases, warrants more systematic investigation. nih.govnih.gov

Overcoming Drug Resistance and Toxicity: For applications in oncology, overcoming acquired drug resistance is a major hurdle. While some derivatives have shown promise, continuous innovation is needed to develop compounds that are effective against mutated targets. tandfonline.com Furthermore, adverse effects like neurotoxicity and haematotoxicity have limited the clinical approval of some microtubule-targeting agents, a class to which some pyrrolopyridine derivatives belong. tandfonline.comnih.gov

Lack of Specific Derivative Data: There is a significant gap in the literature concerning the specific biological profile and therapeutic potential of many individual derivatives, including this compound. Most research focuses on the broader class, leaving the unique properties of specific isomers and substituted analogues largely unknown.

Strategic Recommendations for Future Research Trajectories

To build upon the existing foundation and address the current challenges, future research on pyrrolo[2,3-c]pyridines should be guided by several strategic priorities.

Expansion of Chemical Diversity: There is a clear need to synthesize and screen a wider array of derivatives. Future work should focus on novel substitutions at various positions of the this compound core to systematically explore the structure-activity relationship and optimize potency and selectivity.

Exploration of New Biological Targets: Researchers should look beyond established targets like kinases. High-throughput screening of pyrrolo[2,3-c]pyridine libraries against a broader range of biological targets (e.g., G-protein coupled receptors, ion channels, viral enzymes) could uncover entirely new therapeutic applications. nih.govresearchgate.net

Integration of Computational Chemistry: The use of in silico modeling and virtual screening should be a standard component of the research workflow. nih.gov These computational tools can predict binding affinities, guide the design of new derivatives with improved pharmacological profiles, and prioritize compounds for synthesis, thereby saving time and resources.

The following table outlines a strategic plan for future research.

Research TrajectoryRecommended ActionsDesired Outcome
Diversification and SAR Studies Synthesize novel analogues of this compound with modifications on both the benzyl (B1604629) and pyrrolopyridine moieties.Identification of lead compounds with enhanced potency, selectivity, and favorable ADME properties.
Synthetic Innovation Investigate novel catalytic systems (e.g., palladium, ruthenium) for regioselective functionalization. Develop one-pot synthesis protocols.More efficient, cost-effective, and scalable production of diverse pyrrolopyridine derivatives.
Broadened Target Screening Screen existing and new compound libraries against targets implicated in viral diseases, neuroinflammation, and metabolic disorders.Discovery of novel bioactivities and expansion of the therapeutic applicability of the scaffold.
Computational Drug Design Employ molecular docking and dynamics simulations to model interactions with various biological targets. Use QSAR to predict activity.Rational design of next-generation inhibitors with high predicted efficacy and lower off-target effects.

Broader Impact and Significance of Pyrrolo[2,3-c]pyridine Research in Chemical Science

The continued investigation of pyrrolo[2,3-c]pyridines and their derivatives holds significant implications for the broader field of chemical science, particularly in medicinal chemistry and drug development. researchgate.netdoaj.org

The pyrrolo[2,3-c]pyridine scaffold exemplifies the concept of a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. nih.gov As such, research into this scaffold provides fundamental insights into molecular recognition and the principles of drug design. Each new derivative that is synthesized and tested adds to a collective body of knowledge that helps chemists better understand how small molecules can be tailored to interact with complex biological systems.

Furthermore, the synthetic challenges associated with these molecules drive innovation in organic chemistry, leading to the development of new reagents, catalysts, and reaction methodologies that have applications far beyond this specific class of compounds. nih.govnbuv.gov.ua Ultimately, the study of this compound and its analogues contributes to the overarching goal of medicinal chemistry: the discovery and development of novel therapeutic agents to address unmet medical needs, from cancer to infectious and neurodegenerative diseases. researchgate.netnbuv.gov.uanih.gov

Q & A

Basic Synthesis: What are the established protocols for synthesizing 2-Benzyl-1H-pyrrolo[2,3-c]pyridine?

The synthesis of pyrrolo[2,3-c]pyridine derivatives typically involves multi-step routes. For example, Suzuki-Miyaura cross-coupling (e.g., using 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ catalyst) can introduce aryl/benzyl groups at specific positions . Nitration (HNO₃) and subsequent reduction (H₂/Pd) may be used to modify substituents on the core structure. For benzylation, NaH/MeI in THF (0°C to rt) is a common alkylation method . Adapting these steps for 2-benzyl substitution requires regioselective protection/deprotection strategies, as seen in analogous pyrrolopyridine syntheses .

Advanced Synthesis: How can regioselectivity challenges in introducing the benzyl group at the 2-position be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., NaH) or directing groups (e.g., sulfonyl or nitro groups) can guide substitution to the 2-position. Evidence from related compounds shows that TsCl protection of the pyrrole nitrogen prior to benzylation improves selectivity . Post-functionalization via Grignard reagents (e.g., PhMgBr) or Pd-catalyzed couplings may also optimize yield . X-ray crystallography (APEX2/SHELXL97) is critical to confirm regiochemistry .

Structural Characterization: What analytical techniques are most reliable for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 4.5–5.5 ppm for benzyl CH₂) .
  • X-ray Crystallography : Resolves bond angles and confirms substitution patterns (e.g., APEX2 data collection and SHELXL97 refinement) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₃N₂ requires m/z ≈ 209.11) .

Structure-Activity Relationships (SAR): How does the 2-benzyl group influence biological activity compared to other substituents?

In pyrrolopyridines, substitution at the 2-position enhances lipophilicity and π-π stacking with target proteins. For example, 3,5-disubstituted analogs show improved kinase inhibition due to optimized steric interactions . The benzyl group may increase binding affinity in hydrophobic pockets, as seen in antiviral indole derivatives . Comparative studies using nitro (electron-withdrawing) vs. benzyl (electron-donating) groups can elucidate electronic effects on activity .

Data Contradictions: How should researchers resolve discrepancies in reported synthetic yields for pyrrolo[2,3-c]pyridine derivatives?

Variations in yields (e.g., 40–75% for Suzuki couplings ) may arise from:

  • Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) vs. cheaper alternatives.
  • Solvent Systems : Dioxane/water mixtures (105°C) vs. toluene/ethanol .
  • Purification Methods : Column chromatography vs. recrystallization.
    Systematic optimization (e.g., Design of Experiments) is recommended, referencing protocols from peer-reviewed syntheses .

Biological Evaluation: What in vitro assays are suitable for screening this compound derivatives?

  • Kinase Inhibition Assays : Use ATP-binding site models (e.g., JAK2 or CDK2) due to structural similarity to known inhibitors .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess CYP450 interactions .

Methodological Pitfalls: What are common errors in characterizing pyrrolo[2,3-c]pyridine derivatives via NMR?

  • Tautomerism : The 1H-pyrrolo[2,3-c]pyridine core may exhibit tautomeric shifts, leading to split peaks. Use DMSO-d₆ or low-temperature NMR to stabilize the dominant tautomer .
  • Impurity Peaks : Residual solvents (e.g., THF or dioxane) can obscure signals. Ensure thorough drying under vacuum .

Advanced Applications: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

The nitrogen-rich core can act as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺). Evidence from pyridine-based MOFs suggests that benzyl groups enhance porosity and stability . Coordination studies via UV-Vis and XRD are needed to validate binding modes .

Notes

  • Data Reliability : Peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and crystallographic databases (IUCr) were prioritized .
  • Methodology : Emphasis on reproducible protocols (e.g., Pd-catalyzed couplings, crystallography) ensures academic rigor.

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